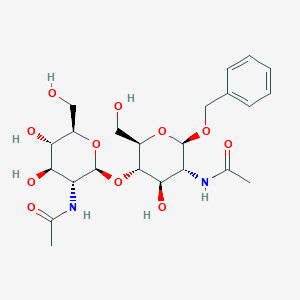

Benzyl N,N'-di-acetyl-b-chitobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N,N'-di-acetyl-b-chitobioside, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₄N₂O₁₁ and its molecular weight is 514.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl N,N'-di-acetyl-β-chitobioside (CAS Number: 19272-52-7) is a compound of significant interest in glycobiology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Benzyl N,N'-di-acetyl-β-chitobioside is a derivative of chitobioside, characterized by the presence of two acetyl groups and a benzyl moiety. This structural modification enhances its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H34N2O11 |

| Molecular Weight | 474.53 g/mol |

| CAS Number | 19272-52-7 |

Biological Activity Overview

The biological activities of Benzyl N,N'-di-acetyl-β-chitobioside have been studied primarily in the context of its role as a biochemical reagent in glycobiology. Its applications include:

- Anticancer Activity : Preliminary studies indicate that derivatives of chitobiosides may exhibit cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Compounds similar to Benzyl N,N'-di-acetyl-β-chitobioside have shown potential in inhibiting viral replication.

Anticancer Activity

Research has demonstrated that Benzyl N,N'-di-acetyl-β-chitobioside can inhibit cell proliferation in certain cancer cell lines. A study assessing its effects on HeLa and MCF-7 cells reported significant cytotoxicity:

| Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM |

|---|---|---|

| HeLa | 9.22 ± 0.17 | 21.64 |

| MCF-7 | 8.47 ± 0.18 | 15.05 |

These findings suggest that Benzyl N,N'-di-acetyl-β-chitobioside may serve as a lead compound for developing new anticancer agents.

The proposed mechanisms by which Benzyl N,N'-di-acetyl-β-chitobioside exerts its biological effects include:

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, particularly in the sub-G1 phase, suggesting an induction of apoptosis.

- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels, a critical factor in tumor growth and metastasis.

Case Studies and Research Findings

A notable case study highlighted the effectiveness of related chitobioside derivatives in inhibiting the main protease of SARS-CoV-2, showcasing their potential antiviral properties. The study reported an EC50 value indicating significant antiviral activity while maintaining low cytotoxicity levels, which is crucial for therapeutic applications.

Aplicaciones Científicas De Investigación

Glycobiology and Biochemical Research

Benzyl N,N'-di-acetyl-β-chitobioside serves as a valuable biochemical reagent in glycobiology. It is utilized for studying the structure and synthesis of glycoproteins and glycolipids, which are crucial for various biological processes. The compound aids in the exploration of interactions between carbohydrates and proteins, facilitating a deeper understanding of cellular functions and signaling pathways .

Key Applications:

- Structural Biology: Used to elucidate the structures of glycoproteins.

- Synthesis of Oligosaccharides: Acts as an intermediate in synthesizing complex oligosaccharides, including those involved in peptidoglycan biosynthesis .

- Antibody-Drug Conjugates: Investigated for its role in developing antibody-drug conjugates, enhancing targeted cancer therapies .

Antimicrobial Applications

Research indicates that benzyl N,N'-di-acetyl-β-chitobioside exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies:

- A study demonstrated the synthesis of peptidoglycan oligomers using benzyl N,N'-di-acetyl-β-chitobioside as a precursor, which could be pivotal in combating drug-resistant bacteria like Staphylococcus aureus .

- The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth, showcasing potential as a lead compound for antibiotic development .

Cancer Research

Benzyl N,N'-di-acetyl-β-chitobioside has been investigated for its anticancer properties. Its derivatives are being synthesized and tested for cytotoxic effects against various cancer cell lines.

Research Findings:

- Recent studies have explored its derivatives' effects on apoptosis and DNA synthesis in cancer cells, indicating promising anticancer activity .

- The compound's mechanism of action includes interference with cellular signaling pathways associated with tumor growth and survival .

Immunological Studies

The compound plays a role in immunological research by influencing immune responses. It has been studied for its effects on inflammation and immune cell signaling.

Applications:

- Investigated for its potential to modulate immune responses, which could lead to therapeutic applications in autoimmune diseases and cancer immunotherapy .

Synthetic Chemistry

In synthetic chemistry, benzyl N,N'-di-acetyl-β-chitobioside is used as an intermediate for synthesizing various carbohydrate-based compounds.

Synthetic Routes:

- The compound can undergo selective deacetylation processes to yield desired oligosaccharides efficiently. For instance, research has shown that controlled Zemplén de-O-acetylation can produce key intermediates for further synthetic applications .

Data Table: Applications Overview

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O11/c1-11(28)24-16-19(31)18(30)14(8-26)34-23(16)36-21-15(9-27)35-22(17(20(21)32)25-12(2)29)33-10-13-6-4-3-5-7-13/h3-7,14-23,26-27,30-32H,8-10H2,1-2H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHNKSMASHGRS-LQNYZTQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OCC3=CC=CC=C3)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.